molecular formula C10H9ClO3 B1458166 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid CAS No. 1461715-07-0

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid

Cat. No.: B1458166
CAS No.: 1461715-07-0
M. Wt: 212.63 g/mol
InChI Key: DXUFAVXSLCWJIL-UHFFFAOYSA-N
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Description

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid is an organic compound featuring a benzofuran core with a chloro substituent at the 5-position and an acetic acid moiety at the 7-position

Biochemical Analysis

Biochemical Properties

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interaction between this compound and these enzymes can lead to the inhibition of cancer cell growth. Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby exhibiting anti-oxidative properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, and ovarian cancer . The compound’s impact on cell signaling pathways can lead to altered gene expression and metabolic changes, contributing to its anti-cancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, leading to their inhibition and subsequent disruption of cancer cell proliferation . Additionally, it may activate certain proteins involved in oxidative stress responses, enhancing the cell’s ability to combat oxidative damage . These molecular interactions contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-cancer and anti-oxidative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Studies have indicated that there is a threshold dosage beyond which the compound’s beneficial effects diminish, and toxicity increases . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its bioavailability and efficacy . Additionally, its effects on metabolic flux and metabolite levels can impact cellular function and overall health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and an acetic acid moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUFAVXSLCWJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-07-0
Record name 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
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2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
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2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
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2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
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2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Reactant of Route 6
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid

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